![molecular formula C12H9BCl2O2 B1316181 (3',4'-二氯-[1,1'-联苯]-4-基)硼酸 CAS No. 1025736-43-9](/img/structure/B1316181.png)

(3',4'-二氯-[1,1'-联苯]-4-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

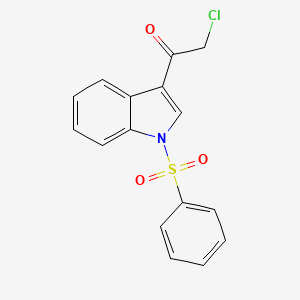

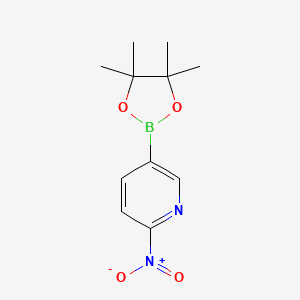

“(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid” is a chemical compound with the CAS Number: 1025736-43-9 . It has a molecular weight of 266.92 . It is a solid substance under normal conditions .

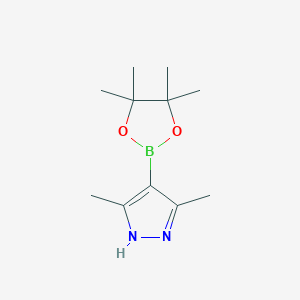

Molecular Structure Analysis

The linear formula for “(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid” is C12H9BCl2O2 . Boronic acids typically consist of a boron atom linked to two hydroxyl groups and one organic group .Chemical Reactions Analysis

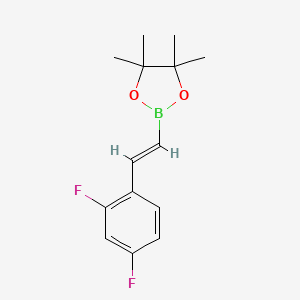

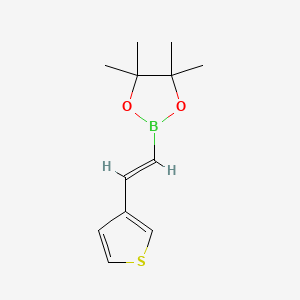

Boronic acids, including “(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid”, are widely used in Suzuki–Miyaura coupling reactions . This type of reaction is a palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis

“(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid” is a solid substance under normal conditions . It should be stored in an inert atmosphere at 2-8°C .科学研究应用

- Field : Organic Chemistry .

- Application : This boronic acid is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Method : The boronic acid is combined with a halide or pseudohalide partner in the presence of a base and a palladium catalyst .

- Results : The reaction forms a new carbon-carbon bond, joining two fragments together .

- Field : Environmental Science and Pollution Research .

- Application : This boronic acid is used in the synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives .

- Method : Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids .

- Results : The synthesis strategy provides straightforward access to a range of mono- and dimethoxylated PCB derivatives .

- Field : Material Science .

- Application : This boronic acid is involved in the synthesis of organic semiconductors for organic field-effect transistors .

- Method : Specific methods are not provided in the source .

- Results : The resulting organic semiconductors are used in organic field-effect transistors .

Suzuki–Miyaura Coupling

Synthesis of Polychlorinated Biphenyl Derivatives

Organic Field-Effect Transistors

Fluorescent Sensor

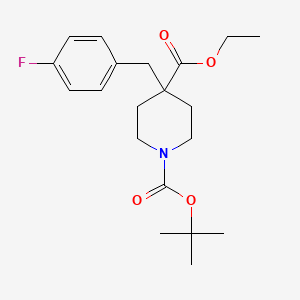

- Field : Material Science .

- Application : This boronic acid is involved in the synthesis of organic semiconductors containing diazaboroles for organic field-effect transistors .

- Method : Specific methods are not provided in the source .

- Results : The resulting organic semiconductors are used in organic field-effect transistors .

Synthesis of Organic Semiconductors Containing Diazaboroles

Synthesis of Cycloparaphenylenes

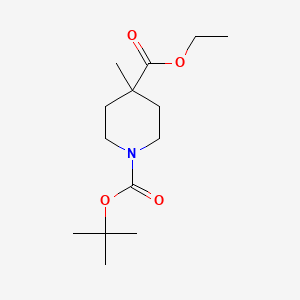

- Field : Material Science .

- Application : This boronic acid is involved in the synthesis of 1,3,2-diazaboroine derivatives for organic thin-film transistor applications .

- Method : Specific methods are not provided in the source .

- Results : The resulting 1,3,2-diazaboroine derivatives are used in organic thin-film transistors .

- Field : Organic Chemistry .

- Application : This boronic acid is used in the synthesis of back-to-back coupled 2,6-bis (triazol-1-yl)pyridine molecules .

- Method : Specific methods are not provided in the source .

- Results : The resulting back-to-back coupled 2,6-bis (triazol-1-yl)pyridine molecules have potential applications in various fields .

Synthesis of 1,3,2-Diazaboroine Derivatives

Synthesis of Back-to-Back Coupled 2,6-bis (triazol-1-yl)pyridine Molecules

安全和危害

“(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid” is classified under the GHS07 hazard class . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas before breaks and after work .

属性

IUPAC Name |

[4-(3,4-dichlorophenyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BCl2O2/c14-11-6-3-9(7-12(11)15)8-1-4-10(5-2-8)13(16)17/h1-7,16-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWYWWYEYYTNGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BCl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585711 |

Source

|

| Record name | (3',4'-Dichloro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid | |

CAS RN |

1025736-43-9 |

Source

|

| Record name | (3',4'-Dichloro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)

![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)

ruthenium(II)](/img/structure/B1316115.png)